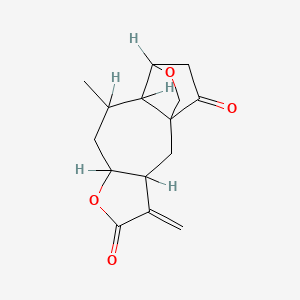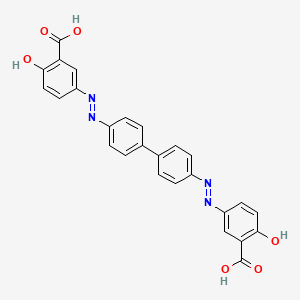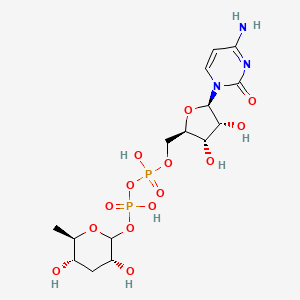
CDP-3,6-dideoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-3,6-dideoxy-D-glucose is a CDP-sugar having 3,6-dideoxy-D-glucose as the sugar component. It derives from a CDP-D-glucose. It is a conjugate acid of a CDP-3,6-dideoxy-D-glucose(2-).
Applications De Recherche Scientifique
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-D-glucose is involved in the biosynthesis of the 3,6-dideoxyhexoses in bacteria. Studies have shown the role of specific enzymes in its formation, particularly from CDP-4-keto-6-deoxy-D-glucose. The enzyme E1 and pyridoxamine 5'-phosphate are crucial in this transformation, with E1 facilitating the formation of a Schiff base and a subsequent reversible dehydration, resulting in the creation of CDP-3,6-dideoxy-D-glucose (Rubenstein & Strominger, 1974).
Role in Bacterial Lipopolysaccharides
3,6-dideoxyhexoses, including CDP-3,6-dideoxy-D-glucose, are found in the lipopolysaccharides of gram-negative bacteria and are significant antigenic determinants. The detailed genetic and biosynthetic pathways for these sugars in various bacterial strains like Salmonella and Yersinia have been extensively studied, highlighting their importance in microbial biology (Thorson, Lo, Ploux, He, & Liu, 1994).
Biochemical Pathway Analysis
CDP-3,6-dideoxy-D-glucose is produced through a complex biochemical pathway starting from CDP-D-glucose. Detailed studies on the molecular mechanisms of enzymes involved in this pathway, such as CDP-paratose synthase and CDP-D-glucose 4,6-dehydratase, have provided insights into the stereospecificity and kinetics of these enzymatic reactions (Hallis, Lei, Que, & Liu, 1998).
Implications in Microbial Immunology
The synthesis of CDP-3,6-dideoxy-D-glucose and related sugars plays a role in the immunology of bacteria like Salmonella. Understanding these biochemical pathways aids in comprehending how bacteria interact with their environment and host organisms, which has implications for vaccine development and disease control (Matsuhashi, 1966).
Propriétés
Nom du produit |
CDP-3,6-dideoxy-D-glucose |
|---|---|
Formule moléculaire |
C15H25N3O14P2 |
Poids moléculaire |
533.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14?/m1/s1 |
Clé InChI |
JHEDABDMLBOYRG-WRAWDCBKSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
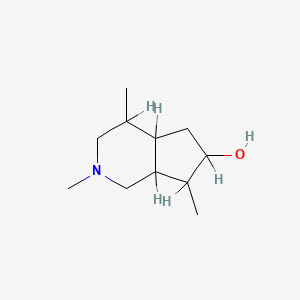
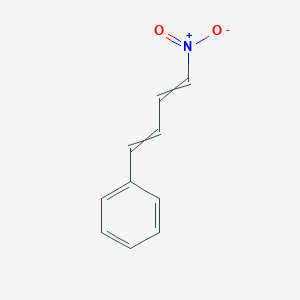

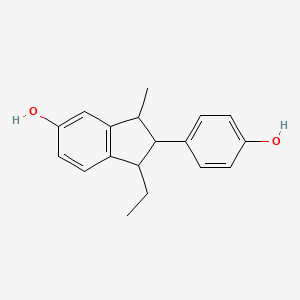
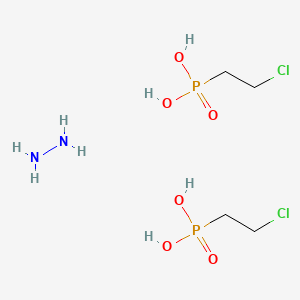
![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
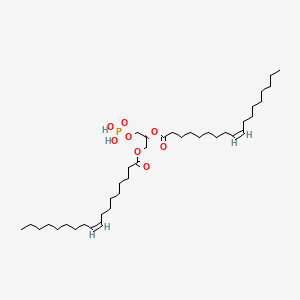

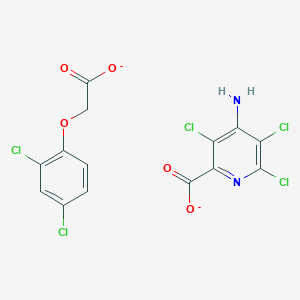
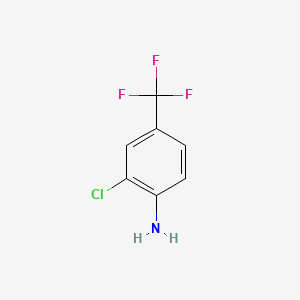
![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)
